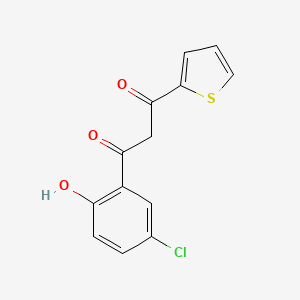

1-(5-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione

Description

1-(5-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione (CAS 7209-69-0) is a β-diketone derivative with a molecular formula of C₁₃H₉ClO₃S and a molecular weight of 280.727 g/mol . Its structure comprises a central diketone backbone substituted with a 5-chloro-2-hydroxyphenyl group and a thiophen-2-yl moiety. Key physicochemical properties include a density of 1.426 g/cm³ and a boiling point of 491.4°C at 760 mmHg . The compound exhibits keto-enol tautomerism, enabling it to act as a bidentate ligand in metal coordination chemistry .

Properties

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)-3-thiophen-2-ylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3S/c14-8-3-4-10(15)9(6-8)11(16)7-12(17)13-2-1-5-18-13/h1-6,15H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVLYRMKVUIFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291970 | |

| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7209-69-0 | |

| Record name | NSC79391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 1-(5-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione

General Synthetic Strategy

The synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione typically involves the Claisen condensation or related carbon–carbon bond-forming reactions between appropriately substituted acetophenones and esters or acid derivatives. The key steps include:

- Formation of the diketone backbone by condensation of 5-chloro-2-hydroxyacetophenone with a thiophene-2-carboxylic acid derivative or equivalent.

- Control of reaction conditions to preserve the hydroxy and chloro substituents.

- Purification by chromatographic techniques.

Reported Synthetic Procedures

Claisen Condensation Using Sodium Hydride and Esters (Adapted from Related Analogous Syntheses)

A representative method adapted from the synthesis of structurally related compounds (e.g., 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones) involves:

- Reagents and Conditions:

- Sodium hydride (60% dispersion in mineral oil) suspended in tetrahydrofuran (THF) at room temperature.

- Addition of 5-chloro-2-hydroxyacetophenone and ethyl thiophene-2-carboxylate in THF dropwise to the sodium hydride suspension.

- Stirring and heating at approximately 65 °C for 2 hours to promote condensation.

- Work-up:

- Quenching the reaction mixture with crushed ice and acidifying to pH ~6 with dilute hydrochloric acid.

- Extraction with ethyl acetate, drying over sodium sulfate, evaporation, and purification by column chromatography using petroleum ether/ethyl acetate mixtures.

- Yield: Approximately 70% yield of the desired diketone as a yellow solid.

This method is extrapolated from analogous literature on 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones synthesis and is applicable to the chloro-substituted and thiophene-containing derivative with minor modifications.

Alternative Synthesis via Acylation and Base-Promoted Cyclization

Another approach involves:

- Step 1: Preparation of 5-chloro-2-hydroxyacetophenone derivatives by acylation using benzoyl or thiophene-2-carbonyl chlorides in the presence of pyridine at low temperature (0 °C to room temperature).

- Step 2: Treatment of the acylated intermediate with a strong base such as potassium tert-butoxide or potassium hydroxide in THF or pyridine to induce intramolecular cyclization and formation of the diketone.

- Step 3: Acidification and recrystallization to isolate the pure product.

This method is supported by procedures used for similar compounds and allows for selective functionalization while maintaining sensitive substituents.

Data Tables Summarizing Preparation Conditions and Yields

| Entry | Starting Materials | Base/Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 5-chloro-2-hydroxyacetophenone + ethyl thiophene-2-carboxylate | Sodium hydride (60%) | THF | 65 °C | 2 h | ~70 | Standard Claisen condensation |

| 2 | 5-chloro-2-hydroxyacetophenone + thiophene-2-carbonyl chloride | Pyridine (base) | DCM | 0 °C to RT | 2 h | 65-75 | Acylation followed by cyclization |

| 3 | Acylated intermediate | Potassium tert-butoxide | THF | RT | 12 h | 68-72 | Base-promoted cyclization |

Analytical Data Supporting the Preparation

- Melting Points: Determined by open capillary method; uncorrected values consistent with literature for purity confirmation.

- Infrared Spectroscopy (IR): Characteristic absorption bands for diketone carbonyl groups (~1700 cm⁻¹), hydroxyl group (~3400 cm⁻¹), and aromatic C–H stretches.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic protons of the 5-chloro-2-hydroxyphenyl and thiophene rings, with downfield shifts for hydroxyl proton (~10-12 ppm).

- ^13C NMR confirms carbonyl carbons (~190-200 ppm) and aromatic carbons.

- Thin Layer Chromatography (TLC): Used for monitoring reaction progress and purity, typically on silica gel with petroleum ether/ethyl acetate as mobile phase.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with molecular formula C13H9ClO3S.

These analytical methods ensure the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Physicochemical Properties

Key physical and chemical properties of 1-(5-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione :

- Molecular Weight: 280.73 g/mol

- Density: 1.426 g/cm3

- Boiling Point: 491.4ºC at 760 mmHg

- Refractive Index: 1.641

Potential Applications

- Antifungal Activity: Derivatives of thiophene have demonstrated antifungal activity . A study designed and synthesized a series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives containing a hydrazone group and evaluated their antifungal activity against Fusarium graminearum, Rhizoctorzia solani, Botrytis cinerea, and Colletotrichum capsici .

- Antimicrobial Properties: 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione can form stable complexes with transition metal ions, which have demonstrated antimicrobial properties. These complexes may inhibit certain biological pathways, potentially leading to therapeutic effects against various diseases.

Related Compounds

- 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione: This compound displayed a high level of antimitotic activity against tested human tumor cells and exhibited significant efficacy, displaying an average cell growth inhibition rate of 12.53% .

- Thiophene-Linked 1,2,4-Triazoles: Thiazoles have been investigated for their antimicrobial and chemotherapeutic profiles .

- 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione: This compound shares structural similarities and may have similar applications .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The thiophene ring in the target compound introduces π-conjugation and electron-rich sulfur atoms , which differ from the purely aromatic phenyl rings in analogues .

- Dual chloro substituents (e.g., CAS 328925-66-2) increase molecular weight and hydrophobicity compared to the thiophene-containing compound .

Key Observations :

Key Observations :

- Thiophene-containing compounds may exhibit enhanced membrane permeability due to sulfur’s lipophilicity, though direct antimicrobial data for the target compound is lacking .

- Metal complexes (e.g., Co, Ni) derived from bromo-chloro analogues show promise in heterogeneous catalysis and disinfection, a property unexplored in the thiophene-containing compound .

Q & A

Basic: What are the optimized synthetic routes for 1-(5-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione?

Answer:

The compound can be synthesized via chalcone epoxidation. Starting with 1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, dissolve it in ethanol with 5% NaOH, followed by 30% H₂O₂ addition under stirring for 2 hours. The product is isolated via filtration, washed with cold water, and recrystallized from ethanol. Key variables include reaction time, NaOH concentration, and H₂O₂ stoichiometry. For reproducibility, monitor reaction progress using TLC and optimize recrystallization solvents (e.g., ethanol vs. methanol) to improve yield .

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

Use a combination of:

- ¹H/¹³C NMR : To confirm proton environments and carbonyl group positions.

- IR spectroscopy : Identify hydroxyl (≈3200 cm⁻¹) and diketone (≈1650–1700 cm⁻¹) stretches.

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between aryl and thiophene groups) for absolute configuration verification, as demonstrated in structurally analogous compounds .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Basic: How is the antimicrobial activity of this compound evaluated in vitro?

Answer:

Follow agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). For MIC determination, use serial dilutions (1–256 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and compare inhibition zones to standard antibiotics (e.g., ciprofloxacin). Include positive/negative controls and triplicate replicates to ensure statistical validity .

Advanced: How can this compound be applied in catalytic systems?

Answer:

As a β-diketonate ligand, it forms transition metal complexes (e.g., Zn²⁺) for polymerization catalysis. Electropolymerize thiophene groups to deposit metallopolymers on FTO electrodes. Test catalytic efficiency in ring-opening polymerization (ROP) of lactide (rac-LA or L-LA) under inert conditions. Optimize parameters: catalyst loading (0.1–5 mol%), temperature (80–150°C), and reaction time (2–24 hours). Characterize PLA products via GPC (Mn, PDI) and DSC (Tg, Tm) .

Advanced: What computational methods elucidate reaction mechanisms involving this compound?

Answer:

Perform DFT calculations (B3LYP/6-31G*) to model:

- Epoxidation pathways : Transition states for H₂O₂-mediated epoxide formation.

- Electronic structure : HOMO-LUMO gaps to predict reactivity with electrophiles/nucleophiles.

- Metal-ligand interactions : Binding energies with Zn²⁺ or other metals for catalytic applications.

Validate simulations against experimental IR/NMR data and XRD bond lengths .

Advanced: How can conflicting biological activity data be resolved?

Answer:

Contradictions in antimicrobial results may arise from:

- Structural analogs : Compare substituent effects (e.g., chloro vs. fluoro derivatives) on activity .

- Assay conditions : Standardize inoculum size (≈10⁵ CFU/mL) and solvent controls.

- Resistance mechanisms : Test efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic vs. acquired resistance.

Replicate studies across independent labs and validate with in vivo models (e.g., Galleria mellonella larvae) .

Advanced: What strategies improve solubility for pharmacokinetic studies?

Answer:

- Prodrug synthesis : Introduce ester or glycoside groups at the hydroxyl position.

- Nanoformulation : Encapsulate in PLGA nanoparticles (50–200 nm) via emulsion-solvent evaporation.

- Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance aqueous solubility.

Assess stability via HPLC (pH 7.4 PBS, 37°C) and bioavailability using Caco-2 cell monolayers .

Advanced: How do substituents influence photophysical properties?

Answer:

The chloro and thiophene groups enhance π-conjugation, shifting UV-Vis absorption (λmax ≈ 300–350 nm). Replace thiophene with furan to study bathochromic shifts. Measure fluorescence quantum yields (Φ) in solvents of varying polarity (e.g., hexane vs. DMSO). Correlate Stokes shift with solvent dielectric constant to assess intramolecular charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.